Disperse orange 29
Description
Contextualization within Disperse Dye Chemistry and Application
Disperse dyes constitute a crucial class of synthetic colorants characterized by their low water solubility and non-ionic nature. These properties make them particularly well-suited for dyeing hydrophobic synthetic fibers such as polyester (B1180765), nylon, and acetate (B1210297), which are widely used in the textile industry. smolecule.commdpi.comsci-hub.rumst.dk Disperse Orange 29 is an azo dye, specifically identified as a disazo dye, which contributes to its characteristic vivid orange hue. smolecule.comnicc.fgov.bechemicalbook.commedchemexpress.com Its primary application lies in imparting this distinct orange coloration to polyester and nylon fabrics, where it is valued for its excellent lightfastness and washfastness properties. smolecule.comchemicalbook.com Beyond its textile applications, this compound has also been explored for its utility as a fluorescent dye in various laboratory settings. smolecule.com
Historical Development and Significance in Material Science Research
The genesis of disperse dyes can be traced back to the 1920s, driven by the necessity to color cellulose (B213188) acetate, the first commercially viable hydrophobic fiber. Initially referred to as "cellulose acetate dyes," the class was officially renamed "disperse dyes" in 1953, acknowledging their broader applicability, especially for polyester fibers. sci-hub.ru this compound, as a representative of this dye class, holds significance in material science research by facilitating the coloration and modification of synthetic polymer materials. Its specific chemical structure and dyeing characteristics contribute to understanding dye-fiber interactions, enabling the development of textiles with tailored aesthetic and performance attributes. Research into its application, for instance, explores how additives like polyethylene (B3416737) glycol (PEG) can influence its dyeing efficiency and the resultant fastness properties on polyester fabrics. ekb.eg
Scope and Research Objectives for this compound Investigations
Academic investigations into this compound predominantly encompass its synthesis, detailed chemical characterization, the mechanisms governing its dyeing processes, and its environmental fate. smolecule.comchemicalbook.comcolorfuldyes.com Key research objectives often include optimizing synthetic routes to improve yield and purity, elucidating the thermodynamic and kinetic aspects of its adsorption and diffusion into synthetic fibers, and rigorously evaluating its fastness properties under various conditions. ekb.eg Furthermore, a significant area of research focuses on its degradation pathways, particularly through electrochemical methods, as part of efforts to develop effective wastewater treatment strategies for textile effluents. smolecule.com The dye's potential as a fluorescent marker also drives research into its photophysical properties and applications. smolecule.com
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Common Name | This compound | chemicalbook.commedchemexpress.com |
| CAS Number | 19800-42-1 | chemicalbook.com |
| CI Name | CI 26077 | nicc.fgov.be |
| Chemical Class | Azo dye / Disazo dye | nicc.fgov.be |
| Physical State | Brown-red powder | chemicalbook.com |
| Solubility | Insoluble in water; soluble in organic solvents | smolecule.com |
Table 2: Application and Fastness Properties
| Property | Description | Source |
| Primary Application | Dyeing of synthetic fibers (Polyester, Nylon, Acetate) | smolecule.comchemicalbook.commedchemexpress.com |
| Hue | Vivid orange / Orange-orange | smolecule.commedchemexpress.com |
| Light Fastness | Excellent | smolecule.com |
| Wash Fastness | Excellent | smolecule.com |
| Other Applications | Fluorescent dye in laboratory applications | smolecule.com |
| Dyeing Behavior | Good color strength on polyester fabrics; effectiveness can be influenced by additives like PEG. | ekb.eg |
Compound List:
this compound
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[2-methoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O4/c1-28-19-12-15(22-20-13-2-7-16(8-3-13)24(26)27)6-11-18(19)23-21-14-4-9-17(25)10-5-14/h2-12,25H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIVACHGVHIMMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066532 | |
| Record name | C.I. Disperse Orange 29 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19800-42-1, 61902-11-2 | |
| Record name | 4-[2-[2-Methoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19800-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019800421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-[2-[2-methoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Orange 29 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenol, 4-[2-[2-methoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies and Mechanistic Investigations of Disperse Orange 29
Traditional Synthesis Pathways
The conventional synthesis of Disperse Orange 29 is a well-established procedure that involves the sequential diazotization and coupling of aromatic precursors. This method, while effective, has been subject to modifications to improve efficiency and yield.
Diazotization and Coupling Reactions of Aromatic Precursors
The synthesis of this compound begins with the diazotization of a primary aromatic amine, followed by a coupling reaction with an activated aromatic compound. This process is then repeated to introduce the second azo group, creating the final dye molecule. The primary raw materials for this synthesis are p-nitroaniline, o-methoxyaniline, and phenol. colorfuldyes.com
The reaction sequence is as follows:
First Diazotization and Coupling: p-Nitroaniline is first diazotized. This involves reacting the p-nitroaniline with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at a low temperature (0-5 °C) to form a diazonium salt. This diazonium salt is then coupled with o-methoxyaniline to form a single azo compound. colorfuldyes.com
Second Diazotization and Coupling: The resulting monoazo compound is then subjected to a second diazotization reaction, followed by coupling with phenol to yield the final this compound product. colorfuldyes.com The finished product is then filtered and dried. colorfuldyes.com
The underlying mechanism of these reactions involves the electrophilic attack of the diazonium ion on the electron-rich aromatic ring of the coupling component. The presence of activating groups, such as the methoxy (B1213986) group in o-methoxyaniline and the hydroxyl group in phenol, directs the coupling to the para position, leading to the formation of the azo linkage.
Optimization of Reaction Conditions and Yield
A significant challenge in the traditional synthesis of this compound has been achieving a high yield, particularly in the first coupling reaction. When the pH is controlled below 0.89, the yield is only about 50%, making industrial-scale production difficult. colorfuldyes.com
To address this limitation, an improved coupling process was developed. This new method involves first combining o-methoxyaniline with sodium hydroxymethanesulfonate to form a salt. This intermediate is then coupled with p-nitroazobenzene. This modification in the procedure has been shown to significantly increase the yield to as high as 88%. colorfuldyes.com
Below is a table summarizing the reactants and their roles in the optimized synthesis of the intermediate monoazo compound.
| Reactant | Role |
| p-Nitroaniline | Starting aromatic amine for the first diazotization |
| Sodium Nitrite | Source of nitrous acid for diazotization |
| Hydrochloric Acid | Provides the acidic medium for diazotization |
| o-Methoxyaniline | First coupling component |
| Sodium Hydroxymethanesulfonate | Reacts with o-methoxyaniline to form a more reactive salt |
| Dispersant MF | Added during coupling to maintain dispersion |
| Sodium Hydroxide | Used to adjust the pH during the reaction |
Contemporary and Environmentally Conscious Synthetic Approaches
In recent years, there has been a growing emphasis on developing more sustainable and efficient methods for the synthesis of dyes. This has led to the exploration of one-pot synthesis techniques and the use of novel reagents and catalytic systems.
One-Pot Synthesis Techniques for Enhanced Efficiency
One-pot synthesis, where multiple reaction steps are carried out in a single reactor, offers several advantages, including reduced reaction times, lower solvent consumption, and simplified work-up procedures. For the synthesis of azo dyes, a solvent-free, rapid one-pot method has been developed that utilizes a silica-supported boron tri-fluoride (BF3.SiO2) catalyst. biointerfaceresearch.com This approach allows for the diazotization and coupling to occur at room temperature, representing a significant improvement over traditional methods that require low temperatures and acidic conditions. biointerfaceresearch.com
Microwave-assisted synthesis is another contemporary technique that has been shown to enhance the efficiency of disperse dye synthesis. This method can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. nih.gov
Novel Reagents and Catalytic Systems in Disperse Dye Synthesis
The development of novel reagents and catalytic systems is a key area of research in the pursuit of greener chemical processes. In the context of azo dye synthesis, several innovative approaches have emerged:
Clay Catalysts: Eco-friendly clay catalysts have been shown to exhibit bifunctional catalytic properties for both diazotization and diazo coupling reactions. These catalysts are inexpensive, non-corrosive, and reusable, and they eliminate the need for acids, alkalis, and toxic solvents. researchgate.net
Phase-Transfer Catalysis: A phase-transfer catalysis system using potassium selenocyanate (KSeCN) and tetrabutylammonium iodide (TBAI) has been developed for tandem diazotization and azo coupling in water. This method provides a safer synthetic alternative to the use of isolated aryl diazonium salts. acs.org
Palladium-Catalyzed Cross-Coupling: While not a direct synthesis of this compound, palladium-catalyzed cross-coupling reactions of N-tosylhydrazones represent a novel approach for forming carbon-carbon double bonds, which could be adapted for the synthesis of complex dye structures. acs.org
The following table provides a comparison of traditional and contemporary synthesis methods for azo disperse dyes.
| Feature | Traditional Method | Contemporary Methods |
| Solvent | Often requires significant quantities of acids and potentially toxic solvents | Can be solvent-free or use water as a solvent biointerfaceresearch.comacs.org |
| Catalyst | Typically relies on stoichiometric reagents | Utilizes reusable catalysts like clays or phase-transfer catalysts researchgate.netacs.org |
| Reaction Time | Can be lengthy, often requiring several hours | Significantly reduced, sometimes to a few minutes biointerfaceresearch.comnih.gov |
| Energy Consumption | Relies on conventional heating and cooling | Can utilize energy-efficient methods like microwave irradiation nih.gov |
| Environmental Impact | Generates more waste and uses more hazardous materials | More environmentally friendly with less waste generation |
Structural Elucidation and Purity Assessment in Synthetic Studies
The confirmation of the chemical structure and the assessment of purity are critical steps in the synthesis of any chemical compound, including this compound. A variety of analytical techniques are employed for this purpose.
The molecular structure of this compound has been confirmed through various analytical methods. The compound has a molecular formula of C19H15N5O4 and a molecular weight of 377.35.
For the purity assessment of disperse dyes, several methods are utilized:
Chromatographic Techniques: Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a powerful tool for the quantitative analysis of disperse dyes. This technique allows for the separation and identification of the target dye and any impurities present. satra.com
Spectroscopic Methods:
UV-Visible Spectroscopy: This technique is used to determine the absorption spectrum of the dye, which is crucial for color characterization.
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the dye molecule, confirming its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the arrangement of atoms within the molecule, which is essential for unambiguous structural elucidation. mdpi.com
Physical and Application-Based Tests:
Diffusion and Dispersion Tests: These tests evaluate the ability of the dye to disperse evenly in a medium. A common method involves dropping a dye suspension on filter paper and observing the seepage circle; a larger and more uniform circle indicates better diffusivity. tianshengchem.comtiankunchemical.com
High-Temperature Dispersion Stability Test: This test assesses the stability of the dye dispersion under high-temperature dyeing conditions. The dye solution is heated under pressure, and any thickening or precipitation is observed. tianshengchem.comtiankunchemical.com
Advanced Analytical Techniques for Disperse Orange 29 Characterization and Monitoring
Spectroscopic Methodologies
Spectroscopic techniques are fundamental for elucidating the molecular structure and identifying the functional groups present in Disperse Orange 29.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy is a primary tool for analyzing the chromophoric system of dyes, providing information about electronic transitions responsible for color. While specific UV-Vis data for this compound were not detailed in the provided search results, this technique is routinely used for characterizing azo dyes. For related compounds, maximum absorption wavelengths (λmax) in the visible spectrum are indicative of the conjugated system. For instance, Disperse Orange 1 exhibits a λmax of approximately 443 nm in ethanol (B145695) , Disperse Orange 30 shows a λmax at 465.2 nm ijcce.ac.ir, and Disperse Orange 25 has a λmax around 468 nm researchgate.net. Disperse Orange 3 in DMSO shows a λmax centered around 479 nm at low concentrations, with spectral shifts observed at higher concentrations due to aggregation mdpi.com. These values highlight the typical absorption regions for orange azo dyes, which are crucial for confirming the presence and integrity of the chromophore in this compound. UV-Vis analysis is also vital for purity assessments and quantitative analysis in solution .
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the characteristic functional groups within the this compound molecule. The presence of an azo linkage (-N=N-), aromatic rings, nitro groups (-NO2), and hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are expected based on its structure nih.govsmolecule.com. For similar monoazo disperse dyes, IR analysis has revealed characteristic absorption bands such as C=O stretching around 1670 cm⁻¹, aromatic C=C stretching around 1587 cm⁻¹, and various C-H vibrations dergipark.org.tr. FTIR-ATR analysis of dyes adsorbed onto materials has shown shifts in C-H and C=O vibrations, indicating interactions researchgate.net. While specific IR data for this compound were not provided, typical absorption bands associated with its functional groups would be expected, aiding in its identification and distinguishing it from impurities made-in-china.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, is essential for confirming the precise molecular structure and verifying the connectivity of atoms in this compound. These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms. Although specific NMR data for this compound were not found in the provided snippets, NMR analysis of related azo dyes has identified characteristic signals. For example, ¹H-NMR spectra of a similar monoazo disperse dye showed signals for N(CH₃)₂ groups around 3.10 ppm and aromatic protons in the range of 6.83-8.10 ppm dergipark.org.tr. ¹³C-NMR spectra for such compounds typically span from approximately 27 ppm to 197 ppm, revealing signals for aromatic carbons, methoxy carbons, and carbonyl carbons dergipark.org.tr. NMR spectroscopy is crucial for validating the molecular structure and detecting structural isomers or impurities .
Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, ESI-MS/MS) for Molecular Characterization
Mass Spectrometry (MS) and its hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS), are powerful tools for determining the molecular weight and fragmentation patterns of this compound, thereby confirming its molecular identity and providing insights into its structure made-in-china.comuni.lu. The molecular formula of this compound is C₁₉H₁₅N₅O₄, with a molecular weight of approximately 377.35 g/mol made-in-china.comchembk.comsmolecule.comuni.lumedchemexpress.comchemicalbook.comscbt.comdycnchem.com. The exact mass has been reported as 377.11240398 Da smolecule.com. Predicted collision cross-section values for common adducts like [M+H]⁺ and [M+Na]⁺ are also available, aiding in MS analysis uni.lu. Hyphenated techniques like LC-ESI-MS/MS are particularly valuable for analyzing complex mixtures and trace amounts of dyes, including this compound, in environmental samples or textile extracts oup.comnih.govshimadzu.com. These methods allow for sensitive and selective detection and quantification based on mass-to-charge ratios (m/z) and fragmentation patterns.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering precise details about bond lengths, bond angles, and molecular conformation. Crystals of this compound have been grown from methanol (B129727) solution, and its X-ray structure has been determined. The analysis revealed that the crystal exists in the triclinic space group P1 and exhibits a syn conformation researchgate.net. This technique is crucial for understanding the packing arrangements and intermolecular interactions in the solid state, which can influence physical properties like solubility and stability.
Chromatographic Separation Techniques
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and its coupling with mass spectrometry (LC-MS), are indispensable for separating, identifying, and quantifying this compound, especially in complex matrices and for purity assessment satra.com. HPLC methods can resolve this compound from related impurities or other dyes based on differences in their affinity for the stationary and mobile phases. For instance, LC-MS/MS methods employing specific solvent gradients and ionization techniques (e.g., ESI in positive mode) are optimized for the analysis of various disperse dyes, including those in the orange spectrum oup.comnih.gov. These methods enable sensitive detection and quantification, often with limits of detection in the nanogram per liter range oup.comnih.gov.
Compound Identification Table
Dyeing Mechanisms and Substrate Interactions of Disperse Orange 29
Mechanisms of Disperse Dye Sorption on Synthetic Fibers (e.g., Polyester (B1180765), Nylon, Acetate)
The fundamental mechanism of disperse dyeing involves the transfer of dye molecules from an aqueous dispersion into the hydrophobic fiber structure. Due to their limited solubility in water, disperse dyes are applied as fine dispersions, typically stabilized by dispersing agents textileexplainer.comgoogle.com. Upon heating, the dye molecules gain kinetic energy, and the fiber structure undergoes swelling, creating pathways for the dye to diffuse into the amorphous regions of the polymer chains textileexplainer.com. Within the fiber, dye molecules are held by physical forces such as Van der Waals forces and hydrogen bonds textileexplainer.com. Polyester, a highly crystalline and hydrophobic fiber, presents a particular challenge, often requiring high temperatures (around 130°C) or the use of carriers to achieve satisfactory dye exhaustion and diffusion scribd.com.
Role of Fiber Plasticization and Swelling Agents
Fiber plasticization and swelling agents play a crucial role in enhancing the dyeability of synthetic fibers, particularly polyester. These agents can increase the free volume within the fiber structure, reduce the glass transition temperature (Tg), and improve the mobility of polymer chains, thereby facilitating dye diffusion scribd.comsdc.org.uk.
Polyethylene (B3416737) glycol (PEG), for instance, has been shown to act as both a fiber plasticizer and a swelling agent, contributing to improved dye uptake and potentially enabling nanodispersion of the dye ekb.egekb.eg. Studies have indicated that the presence of PEG can lead to brighter shades and enhanced dyeability of polyester fabrics dyed with Disperse Orange 29 and other disperse dyes ekb.eg.
Conventional carriers, such as butyl benzoate (B1203000) or methylnaphthalene, are organic compounds that promote fiber swelling and relaxation. They increase the solubility of disperse dyes in the dyebath and enhance their diffusion rates into the fiber, allowing dyeing to occur at lower temperatures (around 100°C) compared to high-temperature dyeing methods (120-130°C) scribd.comrsc.orgni.ac.rs. The use of carriers can significantly accelerate the dyeing process and improve dye exhaustion textileexplainer.comrsc.org.
Solvent pretreatment of polyester fibers can also modify their physical structure, sensitizing them for subsequent dyeing processes. Solvents can induce swelling and plasticization, opening up the fiber structure or increasing chain mobility at the dyeing temperature, leading to improved dye uptake sdc.org.uk.
Nanodispersion Strategies in Dye Application
Effective dyeing with disperse dyes relies on maintaining a stable dispersion of finely sized dye particles in the dyebath textileexplainer.comgoogle.com. Nanodispersion strategies aim to reduce dye particle size to the nanometer range, which can enhance solubility, dispersion stability, and ultimately, dye diffusion into the fiber. Polyethylene glycol (PEG) has been implicated in promoting the nanodispersion of dyes, contributing to improved dyeability ekb.egekb.eg. Disperse dyes are typically manufactured by finely grinding the dye particles in the presence of dispersing agents, which are critical for maintaining the dispersion throughout the dyeing process textileexplainer.comgoogle.com.
Influence of Dyebath Parameters on Dyeing Kinetics and Equilibrium
Several dyebath parameters significantly influence the rate and extent of dye sorption onto synthetic fibers.
Temperature: Higher temperatures generally increase the kinetic energy of dye molecules and promote fiber swelling, leading to faster diffusion rates and higher dye exhaustion textileexplainer.comscribd.com. For polyester, dyeing typically occurs at elevated temperatures, often above 100°C, to achieve adequate color depth scribd.com.
pH: The pH of the dyebath can affect the stability of the dye dispersion and the fiber's affinity for the dye. For similar disperse dyes like Disperse Orange 30 on polyester, optimal adsorption has been observed around pH 4.5, with typical dyeing occurring in the pH range of 4-6 iau.ir.
Time: The time required to reach dyeing equilibrium is a critical kinetic parameter. For disperse dyes on polyester, equilibrium can be reached within approximately 120 minutes, after which further increases in dyeing time may not significantly enhance dye adsorption iau.ir.
Equilibrium and Kinetics: The study of dyeing equilibrium involves analyzing adsorption isotherms (e.g., Nernst, Langmuir, Freundlich) that describe the distribution of dye between the dyebath and the fiber at equilibrium iau.iraustinpublishinggroup.com. Kinetic studies often employ models like the pseudo second-order equation to describe the rate of dye adsorption, which is frequently observed for disperse dyes on polyester rsc.orgiau.ir. Thermodynamic parameters, such as enthalpy and entropy, provide insights into the driving forces and nature of the dyeing process iau.iraustinpublishinggroup.com.
Table 1: Fastness Properties of this compound
| Fastness Type | Rating | Test Method |
| Light (Xenon) | 7 | ISO 105-B02 |
| Washing | 4 | ISO 105-CO3 |
| Sublimation | 4-5 | ISO 105-P01 (180°C) |
| Rubbing (Wet) | 4-5 | ISO 105-×12 |
| Rubbing (Dry) | 4 | ISO 105-×12 |
Source: epsilonpigments.com
Innovative Dyeing Processes and Their Impact on Dye Uptake
Efforts to improve the sustainability and efficiency of textile dyeing have led to the development of innovative processes that offer alternatives to conventional methods.
Supercritical Carbon Dioxide (scCO2) Dyeing Processes
Supercritical carbon dioxide (scCO2) dyeing is an environmentally friendly technology that utilizes CO2 above its critical point as a dyeing medium, eliminating the need for water and reducing effluent generation diva-portal.orgmdpi.com. CO2 in its supercritical state possesses unique properties, acting as a solvent that can penetrate and plasticize polyester fibers. This action lowers the fiber's glass transition temperature, increasing chain mobility and facilitating dye diffusion at potentially lower temperatures than conventional dyeing diva-portal.orgpolito.itsemanticscholar.org.
The efficiency of scCO2 dyeing is influenced by parameters such as pressure, temperature, and dyeing time. Higher pressures increase CO2 density, which enhances its plasticizing effect on the fiber and improves dye accessibility diva-portal.orgsemanticscholar.org. Disperse dyes generally exhibit higher solubility in scCO2 compared to water semanticscholar.org. Typical dyeing conditions involve pressures ranging from 17 to 50 MPa (170-500 bar) and temperatures from 80°C to 140°C for durations of 20 to 120 minutes diva-portal.orgpolito.itgoogle.com. Optimization of these parameters is crucial for achieving desired color strength and fastness properties diva-portal.org.
Table 2: Typical Supercritical CO2 (scCO2) Dyeing Parameters for Polyester
| Parameter | Range/Typical Value | Key Effects on Dyeing | Relevant Sources |
| Temperature | 80-140 °C | Increases dye diffusion, affects fiber swelling, impacts fastness | diva-portal.orgpolito.itsemanticscholar.org |
| Pressure | 17-50 MPa | Increases CO2 density, enhances fiber plasticization and dye accessibility | diva-portal.orgpolito.itsemanticscholar.orggoogle.com |
| Time | 20-120 min | Influences dye exhaustion and equilibrium | diva-portal.orgpolito.it |
| CO2 Density | Varies with P & T | Critical for fiber plasticization and dye diffusion | diva-portal.orgsemanticscholar.org |
Solvent-Assisted Dyeing Techniques
Solvent-assisted dyeing encompasses various methods that employ solvents to improve dye uptake and dyeing efficiency. This can include the use of conventional organic solvents or more environmentally benign alternatives like Natural Deep Eutectic Solvents (NADES) sdc.org.ukni.ac.rs.
NADES, such as choline (B1196258) chloride-based systems, have demonstrated potential as eco-friendly dyeing auxiliaries for polyester. They can facilitate dyeing at lower temperatures (e.g., 100°C) and reduce or eliminate the need for traditional dyeing auxiliaries like carriers and dispersants, thereby minimizing wastewater generation and environmental impact ni.ac.rs.
Compound Name List:
this compound
C.I. This compound
C.I. 26077
Disperse Blue 56
Disperse Red 50
Disperse Red 343
Disperse Orange 30
Disperse Orange 1
Disperse Blue 79
Disperse Red 167
Disperse Yellow 211
Disperse Red 60
Disperse Violet 26
Continuous Dyeing Methodologies
Continuous dyeing processes offer efficiency and consistency, particularly for large-scale textile production. For polyester, the Thermosol process stands out as a prominent continuous method. This technique involves padding the fabric with a dyebath, followed by drying and subsequent high-temperature heat setting (thermosolization) for dye fixation. Disperse dyes, due to their low water solubility and affinity for hydrophobic fibers like polyester, are well-suited for this application, where they sublime and diffuse into the fiber structure at elevated temperatures scribd.comchina-dyestuff.com.
This compound has demonstrated suitability for the Thermosol process, often being described as "very suitable" made-in-china.comtradekorea.com. The dye's excellent dispersion properties and compatibility contribute to reproducible dyeing results tradekorea.com. Research has also explored more environmentally friendly continuous dyeing approaches. One such method involves the use of aqueous polyethylene glycol (PEG) as a dye auxiliary. In this context, this compound has been successfully applied using a pad-dry-curing technique, where PEG acts as a plasticizer and swelling agent for the polyester fibers, facilitating dye uptake ekb.egekb.eg. While this method shows promise for greener textile processing, the color strength achieved with this compound in this specific PEG-assisted process was noted to be lower compared to other tested disperse dyes ekb.eg.
Table 1: Continuous Dyeing Suitability and Fastness Properties of this compound
| Property/Method | Value/Suitability | Source(s) |
| Thermosol Dyeing | Very Suitable | made-in-china.comtradekorea.com |
| Pad-Dry-Cure Dyeing | Suitable | ekb.egchemicalbook.com |
| High-Temperature Dyeing | Very Suitable | made-in-china.com |
| Light Fastness (Xenon) | 6-7 | tradekorea.comepsilonpigments.com |
| Washing Fastness (Pes) | 4-5 | tradekorea.comepsilonpigments.com |
| Washing Fastness (Co) | 4-5 | tradekorea.comepsilonpigments.com |
| Rubbing Fastness (Wet) | 4-5 | epsilonpigments.com |
| Rubbing Fastness (Dry) | 4 | epsilonpigments.com |
| Sublimation Fastness | 4-5 | tradekorea.comepsilonpigments.com |
Photochemical and Thermal Behavior in Dyeing Applications
The performance and longevity of dyed textiles are significantly influenced by the dye's stability under various environmental conditions, particularly light and heat.
Photochemical Behavior: this compound exhibits good lightfastness , a critical property for textiles exposed to sunlight. Reported lightfastness ratings, typically assessed using xenon arc exposure, range from 6 to 7 on a scale where higher numbers indicate greater resistance to fading tradekorea.comepsilonpigments.com. This suggests that the dye maintains its color integrity reasonably well under typical light exposure conditions. Generally, disperse dyes are known for their resistance to light degradation, although the rate of photodegradation can vary depending on the specific dye structure and environmental factors epa.gov.
Thermal Behavior: The thermal stability of this compound is crucial for high-temperature dyeing processes like Thermosol. Disperse dyes generally possess good sublimation fastness , meaning they are less prone to vaporizing and transferring from the fiber at elevated temperatures made-in-china.comhermetachem.com. This compound is rated with sublimation fastness values of 4-5 tradekorea.comepsilonpigments.com, indicating moderate to good resistance to sublimation. This property is essential for the Thermosol process, which operates at temperatures between 180-220°C scribd.comchina-dyestuff.com, allowing the dye to diffuse into the polyester fiber without significant loss. The dye's suitability for high-temperature dyeing processes underscores its thermal stability within the operational parameters of these methods made-in-china.com.
Table 2: Photochemical and Thermal Properties of this compound
| Property | Value/Rating | Notes | Source(s) |
| Light Fastness | 6-7 | Good resistance to fading upon light exposure. | tradekorea.comepsilonpigments.com |
| Sublimation Fastness | 4-5 | Moderate to good resistance to vaporization at high temperatures. | tradekorea.comepsilonpigments.com |
| Thermal Suitability | Very Suitable | Indicates good performance in high-temperature dyeing processes like Thermosol. | made-in-china.com |
| Photodegradation (General for Disperse Dyes) | Resistant | Disperse dyes generally show resistance to light degradation; degradation is slower in natural sunlight than artificial light. | epa.gov |
List of Compounds Mentioned:
this compound
Polyester
Polyethylene Glycol (PEG)
CI Disperse Blue 56
CI Disperse Red 50
CI Disperse Red 343
CI Disperse Yellow 23
CI Disperse Orange 13
CI Disperse Orange 30
CI Disperse Orange 3
CI Disperse Blue 3
CI Disperse Red 17
CI Disperse Blue 1
Vat Blue #16
Vat Black #16
Vat Black #25
Disperse Orange #25
Disperse Red #73
Disperse Orange 1
Disperse Orange 30
Disperse Orange 44
Disperse Orange 61
Disperse Red 60
Disperse Blue 56
Disperse Violet 26
Disperse Yellow 7
Disperse Yellow 68
Disperse Red 151
Disperse Orange 13
Disperse Red 279
Disperse Violet 27
Disperse Violet 57
Disperse Blue 77
Disperse Blue 54
Disperse Blue 55
Disperse Blue 60
Disperse Blue 87
Disperse Orange 41
Disperse Yellow 42
Disperse Yellow 72
Disperse Yellow 86
Disperse Yellow 54
Disperse Yellow 64
Solvent Yellow 163
Disperse Red 86
Disperse Red 91
Disperse Red 167
Disperse Red 167:1
Disperse Red 202
Disperse Red 302
Disperse Red 273
Disperse Black EX_SF ECO
Disperse Black CCR
Disperse Black ECT
Disperse Orange 5RL
Disperse Orange SE-5RL
Disperse Orange SE-RBL
Disperse Orange SE-3GL
Disperse Orange SE-RFL
Disperse Yellow Brown S-2RFL
Disperse Yellow Brown SE-RL
Disperse Orange 25
CI 11227
Influence of Environmental Parameters on Degradation Rates (pH, Temperature)
The degradation rates of this compound are significantly influenced by prevailing environmental conditions, particularly pH and temperature. While specific studies detailing this compound's response to these parameters are limited in the provided search results, general trends for azo dyes offer insight. Azo dyes, including disperse dyes, are known to be sensitive to pH and temperature, which affect both microbial activity and chemical reaction kinetics.
For instance, studies on similar azo dyes indicate that degradation processes, whether biological or chemical, often have optimal pH ranges. Many bacterial strains involved in dye degradation exhibit peak activity in neutral to slightly alkaline conditions (pH 7-8) mdpi.comomicsonline.orgeeer.org. Deviations towards highly acidic or alkaline environments can inhibit enzymatic activity and microbial growth, thereby slowing down degradation rates mdpi.com. Similarly, temperature plays a crucial role; while moderate temperatures (e.g., 30-40°C) generally favor microbial metabolic processes and enzyme activity, extreme temperatures can lead to enzyme denaturation or reduced microbial viability mdpi.comscielo.br. Research on laccase-containing enzyme preparations, for example, showed optimal dye decolorization at pH 3.2 and 35°C for certain disperse dyes scielo.br. Without specific data for this compound, it is inferred that its degradation efficiency will similarly be optimized within specific pH and temperature windows.
Bioremediation and Biodegradation Studies
Bioremediation offers a sustainable and cost-effective approach to removing this compound from wastewater. Various biological strategies, including microbial degradation, algal treatment, and adsorption using natural materials, have been explored.
Microbial Decolorization and Enzymatic Degradation by Bacterial Strains
Bacteria are highly effective agents for the decolorization and degradation of azo dyes like this compound. Various bacterial genera, including Pseudomonas, Bacillus, Aeromonas, and Escherichia coli, have demonstrated significant capabilities in breaking down azo dyes mdpi.comeeer.orgresearchgate.netresearchgate.netresearchgate.netijcmas.com. The primary mechanism involves the enzymatic cleavage of the azo bond (-N=N-) by enzymes such as azoreductases, laccases, lignin (B12514952) peroxidases, and polyphenol oxidases researchgate.net.
Algal Bioremediation Strategies
Algae, including microalgae and cyanobacteria, are also recognized for their potential in bioremediating synthetic dyes. They can remove dyes through biosorption, bioaccumulation, and biodegradation, utilizing the dye molecules as a nutrient source scione.comscione.comnih.gov.
Green microalgae, such as Scenedesmus obliquus, have shown remarkable efficiency in decolorizing disperse dyes. One study reported over 98% decolorization of a disperse dye (Disperse Orange 2RL) by S. obliquus under heterotrophic conditions at pH 11, using the dye as a carbon source researchgate.net. Cyanobacteria species have also been employed for the remediation of various synthetic dyes, including disperse orange 2RL scione.comscione.com. The color removal mechanisms by algae involve the assimilation of chromophores into algal biomass, conversion of colored molecules into non-colored compounds, and adsorption onto the algal surface nih.gov.
Adsorption-Based Bioremediation Using Agricultural Wastes (e.g., Olive Pomace)
Agricultural wastes, such as olive pomace (OP), serve as low-cost, eco-friendly adsorbents for removing dyes from wastewater. Olive pomace, a byproduct of olive oil extraction, is rich in lignocellulosic materials and polyphenolic compounds, providing active sites for dye adsorption tuiasi.romdpi.comdeswater.com.
Research has demonstrated the effectiveness of olive pomace in removing disperse dyes. Studies have shown that olive pomace can adsorb Disperse Red and Disperse Orange industrial dyes from wastewater, with removal efficiencies reported to be over 90% mdpi.comresearchgate.net. For instance, powdered olive pomace (OPP) achieved 99% dye removal in 40 minutes, highlighting the importance of surface area and active sites mdpi.com. The adsorption process on olive pomace generally follows Langmuir isotherm and pseudo-second-order kinetics, indicating a chemisorption process. Thermodynamics data suggest exothermic and spontaneous adsorption ascelibrary.org.
Utilization of Synthesized Zeolites for Dye Removal
Synthesized zeolites, often derived from waste materials like fly ash or cenospheres, are effective adsorbents for dye removal due to their porous structure and high surface area ascelibrary.orgnih.govsemanticscholar.orghrpub.org. These materials can be modified to enhance their adsorption capacity for various pollutants, including disperse dyes.
Studies using cenosphere-derived zeolites for the removal of Disperse Orange 25 (DO) and Disperse Blue 79:1 (DB) from textile mill effluent reported high removal efficiencies. For Disperse Orange 25, a maximum removal of 96% was achieved under optimized conditions (119 min contact time, 38.00 mg/L dye concentration, 158 rpm agitation, pH 6.10, and 0.67 g/L adsorbent dosage) nih.govsemanticscholar.org. The monolayer adsorption capacity for Disperse Orange 25 on synthesized zeolite was found to be 125.0 mg/g ascelibrary.org. These zeolites are considered efficient, ecofriendly, and economical for dye removal from aqueous solutions.
Metabolite Identification and Transformation Product Analysis
Research on similar azo dyes indicates that reductive cleavage of the azo bond is a primary degradation pathway, yielding aromatic amines ijcmas.comscispace.com. For example, the degradation of methyl orange by Aeromonas hydrophila identified N, N-dimethyl p-phenylenediamine (B122844) and 4-amino sulfonic acid as end products researchgate.net. Studies on Disperse Orange 3 revealed p-nitroaniline and p-phenylenediamine as metabolites sciensage.info. The identification of these transformation products is typically performed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) researchgate.netohsu.eduoup.com. Some studies also suggest that further aerobic degradation by oxidative enzymes can break down these aromatic amines into simpler, less harmful compounds like CO2 and H2O, leading to complete mineralization ijcmas.comnih.gov.
Compound Names Mentioned:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| This compound | 19800-42-1 | C₁₉H₁₅N₅O₄S | 377.35 | Azo dye, used in textile industry for polyester and nylon dyeing. |
| Disperse Orange 25 | N/A | C₁₇H₁₇N₅O₂ | 323.35 | Studied for removal using synthesized zeolites. |
| Disperse Orange 30 | N/A | C₁₅H₁₅N₃O₂ | N/A | Mentioned as a similar compound to this compound. |
| Disperse Red 167 | N/A | N/A | N/A | Mentioned in conjunction with Disperse Orange 30. |
| Disperse Blue 79:1 | N/A | C₂₃H₂₅BrN₆O₁₀ | 625.38 | Studied for removal using synthesized zeolites. |
| Orange 3R | N/A | N/A | N/A | Azo dye used in studies of bacterial decolorization. |
| Methyl Orange | 547-58-0 | C₁₄H₁₄N₃NaO₃S | 327.33 | Azo dye used in studies of bacterial degradation and metabolite identification. |
| Basic Orange 2 | 502-74-5 | C₁₂H₁₁N₄Cl | 246.70 | Azo dye studied for bacterial decolorization. |
| Disperse Orange 3 | 119-71-7 | C₁₅H₁₄N₄O₃ | 310.30 | Studied for biodegradation by Pseudomonas DL 17, with metabolites identified as p-nitroaniline, p-phenylenediamine, acetanilide, catechol. |
| Disperse Orange 2RL | N/A | N/A | N/A | Disperse dye shown to be removed by Scenedesmus obliquus. |
| Disperse Red | N/A | N/A | N/A | Mentioned in studies using olive pomace for dye removal. |
| Disperse Blue | N/A | N/A | N/A | Mentioned in studies using olive pomace for dye removal. |
| Orange 16 | N/A | N/A | N/A | Azo dye studied for bacterial decolorization by Aeromonas spp. |
| Disperse Yellow 7 | N/A | N/A | N/A | Analyzed using SPE-LC-ESI-MS/MS. |
| Disperse Red 1 | 2832-45-8 | C₁₅H₁₂N₂O₂ | 252.27 | Mentioned in studies on dye degradation half-lives and sensitization activity. |
| Disperse Violet 93 | N/A | N/A | N/A | Analyzed using SPE-LC-ESI-MS/MS. |
| Disperse Blue 373 | N/A | N/A | N/A | Analyzed using SPE-LC-ESI-MS/MS. |
| Disperse Orange 1 | 2581-69-3 | C₁₈H₁₄N₄O₂ | 318.33 | Mentioned in studies on dye degradation half-lives. |
| Disperse Orange 3 | 119-71-7 | C₁₅H₁₄N₄O₃ | 310.30 | Mentioned in studies on dye degradation half-lives. |
| Disperse Yellow 3 | 119-15-3 | C₁₅H₁₂N₂O₂ | 252.27 | Mentioned in studies on dye degradation half-lives. |
| Disperse Orange 25 | N/A | C₁₇H₁₇N₅O₂ | 323.35 | Studied for removal using synthesized zeolites. |
| Disperse Orange 61 | N/A | N/A | N/A | Tested for sensitization activity. |
| Disperse Red 13 | N/A | N/A | N/A | Analyzed using SPE-LC-ESI-MS/MS. |
| Disperse Red 324 | N/A | N/A | N/A | Mentioned in studies on laccase-mediated decolourization. |
| Disperse Red 78 | N/A | N/A | N/A | Mentioned in studies on microbial consortia degradation. |
| Reactive Orange 1 | N/A | N/A | N/A | Mentioned in studies on microbial consortia degradation. |
| Reactive Black 5 | 1774-29-4 | C₂₂H₁₄N₆Na₂O₁₁S₃ | 680.51 | Mentioned in studies on microbial consortia degradation. |
| Direct Red 81 | N/A | N/A | N/A | Mentioned in studies on microbial consortia degradation. |
| Direct Orange (DO) | N/A | N/A | N/A | Mentioned in studies using olive pomace for dye removal. |
| Direct Red (DR) | N/A | N/A | N/A | Mentioned in studies using olive pomace for dye removal. |
| Acid Blue 80 | 6103-17-9 | C₂₂H₁₅N₂NaO₆S | 466.42 | Mentioned in studies on laccase-mediated decolourization. |
| Acid Green 28 | 4474-24-2 | C₂₃H₂₄N₂O₆S₂ | 500.54 | Mentioned in studies on laccase-mediated decolourization. |
| Acid Red 315 | N/A | N/A | N/A | Mentioned in studies on laccase-mediated decolourization. |
| Brilliant Green | 632-03-1 | C₂₇H₃₃N₂⁺ | 397.57 | Mentioned in studies on laccase-mediated decolourization. |
| Bromocresol Green | 76-37-9 | C₁₅H₁₄Br₄O₅S | 698.03 | Mentioned in studies on laccase-mediated decolourization. |
| Coomassie Brilliant Blue G-250 | 2650-18-2 | C₃₇H₃₉N₃O₁₀S₃ | 757.86 | Mentioned in studies on laccase-mediated decolourization. |
| Reactive Red 198 | N/A | N/A | N/A | Mentioned in studies on laccase-mediated decolourization. |
| Congo Red | 573-59-1 | C₃₂H₂₂N₆Na₂O₆S₂ | 696.66 | Mentioned in studies on olive pomace adsorption and algal remediation. |
| Methyl Orange | 547-58-0 | C₁₄H₁₄N₃NaO₃S | 327.33 | Mentioned in studies on olive pomace adsorption and algal remediation. |
| p-nitroaniline | 100-01-6 | C₆H₆N₂O₂ | 138.12 | Identified as a metabolite of Disperse Orange 3. |
| p-phenylenediamine | 95-78-3 | C₆H₈N₂ | 108.14 | Identified as a metabolite of Disperse Orange 3. |
| Acetanilide | 122-37-2 | C₈H₉NO | 135.16 | Identified as a metabolite of Disperse Orange 3. |
| Catechol | 120-80-9 | C₆H₆O₂ | 110.11 | Identified as a metabolite of Disperse Orange 3. |
| N,N-dimethyl p-phenylenediamine | 99-98-9 | C₈H₁₂N₂ | 136.19 | Identified as an end product of methyl orange degradation. |
| 4-amino sulfonic acid | 3179-31-5 | CH₅NO₃S | 111.12 | Identified as an end product of methyl orange degradation. |
| 2-bromo-4,6-dinitroaniline (BDNA) | 1817-73-8 | C6H4BrN3O4 | 266.02 | Reductive cleavage product of azobenzene (B91143) disperse dyes. |
| 2,6-dibromo-4-nitroaniline (DBNA) | 6962-44-3 | C6H3Br2N3O2 | 300.91 | Reductive cleavage product of azobenzene disperse dyes. |
| 2-chloro-4-nitroaniline (CNA) | 121-87-9 | C6H5ClN2O2 | 172.57 | Reductive cleavage product of azobenzene disperse dyes. |
| Disperse Orange 13 | N/A | N/A | N/A | Mentioned as having thiophene/thiadiazole groups. |
| This compound | 19800-42-1 | C19H15N5O4S | 377.35 | CAS number from Canada.ca document. |
| This compound | 61902-11-2 | N/A | N/A | CAS Number from Smolecule document. |
This compound is an azo dye widely used in the textile industry for dyeing synthetic fibers like polyester. Its environmental persistence and the potential formation of harmful by-products necessitate thorough investigation into its fate and degradation pathways in aquatic and terrestrial environments. This article details current research findings on the influence of environmental parameters on its degradation, various bioremediation strategies, and the identification of its transformation products.
Environmental Fate and Degradation Pathways of Disperse Orange 29
Chemical Degradation Processes
Influence of Environmental Parameters on Degradation Rates (pH, Temperature)
The degradation rates of Disperse Orange 29 are significantly influenced by prevailing environmental conditions, particularly pH and temperature. While specific studies detailing this compound's response to these parameters are limited in the provided search results, general trends for azo dyes offer insight. Azo dyes, including disperse dyes, are known to be sensitive to pH and temperature, which affect both microbial activity and chemical reaction kinetics.
Studies on similar azo dyes indicate that degradation processes, whether biological or chemical, often have optimal pH ranges. Many bacterial strains involved in dye degradation exhibit peak activity in neutral to slightly alkaline conditions (pH 7-8) mdpi.comomicsonline.orgeeer.org. Deviations towards highly acidic or alkaline environments can inhibit enzymatic activity and microbial growth, thereby slowing down degradation rates mdpi.com. Similarly, temperature plays a crucial role; while moderate temperatures (e.g., 30-40°C) generally favor microbial metabolic processes and enzyme activity, extreme temperatures can lead to enzyme denaturation or reduced microbial viability mdpi.comscielo.br. Research on laccase-containing enzyme preparations, for example, showed optimal dye decolorization at pH 3.2 and 35°C for certain disperse dyes scielo.br. Without specific data for this compound, it is inferred that its degradation efficiency will similarly be optimized within specific pH and temperature windows.
Bioremediation and Biodegradation Studies
Bioremediation offers a sustainable and cost-effective approach to removing this compound from wastewater. Various biological strategies, including microbial degradation, algal treatment, and adsorption using natural materials, have been explored.
Microbial Decolorization and Enzymatic Degradation by Bacterial Strains
Bacteria are highly effective agents for the decolorization and degradation of azo dyes like this compound. Various bacterial genera, including Pseudomonas, Bacillus, Aeromonas, and Escherichia coli, have demonstrated significant capabilities in breaking down azo dyes mdpi.comeeer.orgresearchgate.netresearchgate.netresearchgate.netijcmas.com. The primary mechanism involves the enzymatic cleavage of the azo bond (-N=N-) by enzymes such as azoreductases, laccases, lignin (B12514952) peroxidases, and polyphenol oxidases researchgate.net.
Algal Bioremediation Strategies
Algae, including microalgae and cyanobacteria, are also recognized for their potential in bioremediating synthetic dyes. They can remove dyes through biosorption, bioaccumulation, and biodegradation, utilizing the dye molecules as a nutrient source scione.comscione.comnih.gov.
Green microalgae, such as Scenedesmus obliquus, have shown remarkable efficiency in decolorizing disperse dyes. One study reported over 98% decolorization of a disperse dye (Disperse Orange 2RL) by S. obliquus under heterotrophic conditions at pH 11, using the dye as a carbon source researchgate.net. Cyanobacteria species have also been employed for the remediation of various synthetic dyes, including disperse orange 2RL scione.comscione.com. The color removal mechanisms by algae involve the assimilation of chromophores into algal biomass, conversion of colored molecules into non-colored compounds, and adsorption onto the algal surface nih.gov.
Adsorption-Based Bioremediation Using Agricultural Wastes (e.g., Olive Pomace)
Agricultural wastes, such as olive pomace (OP), serve as low-cost, eco-friendly adsorbents for removing dyes from wastewater. Olive pomace, a byproduct of olive oil extraction, is rich in lignocellulosic materials and polyphenolic compounds, providing active sites for dye adsorption tuiasi.romdpi.comdeswater.com.
Research has demonstrated the effectiveness of olive pomace in removing disperse dyes. Studies have shown that olive pomace can adsorb Disperse Red and Disperse Orange industrial dyes from wastewater, with removal efficiencies reported to be over 90% mdpi.comresearchgate.net. For instance, powdered olive pomace (OPP) achieved 99% dye removal in 40 minutes, highlighting the importance of surface area and active sites mdpi.com. The adsorption process on olive pomace generally follows Langmuir isotherm and pseudo-second-order kinetics, indicating a chemisorption process. Thermodynamics data suggest exothermic and spontaneous adsorption ascelibrary.org.
Utilization of Synthesized Zeolites for Dye Removal
Synthesized zeolites, often derived from waste materials like fly ash or cenospheres, are effective adsorbents for dye removal due to their porous structure and high surface area ascelibrary.orgnih.govsemanticscholar.orghrpub.org. These materials can be modified to enhance their adsorption capacity for various pollutants, including disperse dyes.
Studies using cenosphere-derived zeolites for the removal of Disperse Orange 25 (DO) and Disperse Blue 79:1 (DB) from textile mill effluent reported high removal efficiencies. For Disperse Orange 25, a maximum removal of 96% was achieved under optimized conditions (119 min contact time, 38.00 mg/L dye concentration, 158 rpm agitation, pH 6.10, and 0.67 g/L adsorbent dosage) nih.govsemanticscholar.org. The monolayer adsorption capacity for Disperse Orange 25 on synthesized zeolite was found to be 125.0 mg/g ascelibrary.org. These zeolites are considered efficient, ecofriendly, and economical for dye removal from aqueous solutions.
Metabolite Identification and Transformation Product Analysis
Research on similar azo dyes indicates that reductive cleavage of the azo bond is a primary degradation pathway, yielding aromatic amines ijcmas.comscispace.com. For example, the degradation of methyl orange by Aeromonas hydrophila identified N, N-dimethyl p-phenylenediamine (B122844) and 4-amino sulfonic acid as end products researchgate.net. Studies on Disperse Orange 3 revealed p-nitroaniline and p-phenylenediamine as metabolites sciensage.info. The identification of these transformation products is typically performed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) researchgate.netohsu.eduoup.com. Some studies also suggest that further aerobic degradation by oxidative enzymes can break down these aromatic amines into simpler, less harmful compounds like CO2 and H2O, leading to complete mineralization ijcmas.comnih.gov.
Remediation and Wastewater Treatment Technologies for Disperse Orange 29
Physical Adsorption Methods for Effluent Decolorization
Adsorption is a widely recognized physical method for removing dyes from wastewater. It involves binding dye molecules onto the surface of a solid adsorbent material. This technique is favored for its simplicity, cost-effectiveness, and the potential for adsorbent regeneration.
Research has focused on developing and utilizing various adsorbent materials, including natural, synthetic, and waste-derived materials, to enhance the removal efficiency of disperse dyes. While specific studies focusing solely on Disperse Orange 29 adsorption capacity are limited in the provided literature, research on similar disperse dyes indicates the potential of several materials.
Zeolite Synthesized from Cenospheres: Zeolites synthesized from cenospheres have shown promise for the removal of disperse dyes like Disperse Orange 25 (DO) and Disperse Blue 79:1 (DB). These materials offer high surface area and porosity for dye uptake ascelibrary.orgresearchgate.net.
Activated Carbon from Biomass: Activated carbons derived from agricultural wastes such as coffee husk tci-thaijo.org and Euphorbia rigida researchgate.netnih.gov have been explored for the adsorption of disperse dyes. These materials are often chemically activated to improve their adsorption properties. For instance, activated carbon from Euphorbia rigida demonstrated a maximum adsorption capacity of 118.93 mg/g for Disperse Orange 25 at 20°C researchgate.netnih.gov.
Olive Pomace: Olive pomace has been investigated as a low-cost biosorbent for the removal of disperse dyes like Disperse Orange (DO) and Disperse Red (DR), showing high removal efficiencies dntb.gov.uaresearchgate.net.
The efficiency of adsorption processes is highly dependent on various operational parameters, which need to be optimized for effective dye removal.
pH: The pH of the solution significantly influences the surface charge of the adsorbent and the speciation of the dye molecules. For many disperse dyes, adsorption is found to be effective in a range of pH values, often neutral to slightly acidic or alkaline, depending on the adsorbent material ascelibrary.orgresearchgate.netnih.govjmbfs.orgcolab.wsjwent.net. For example, optimal pH for Disperse Orange 25 removal using synthesized zeolite was found to be 6 ascelibrary.org.
Adsorbent Dosage: An increase in adsorbent dosage generally leads to higher dye removal efficiency due to the increased availability of adsorption sites. However, beyond a certain point, the efficiency may plateau or even decrease due to factors like increased solution turbidity or aggregation of adsorbent particles ascelibrary.orgjmbfs.orgcolab.ws. For Disperse Orange 25 and Disperse Blue 79:1, optimal adsorbent dosage was reported as 0.6 g/L and 0.8 g/L, respectively ascelibrary.org.
Contact Time: Sufficient contact time is required for the dye molecules to diffuse into the adsorbent pores and reach equilibrium. Studies often show that dye removal increases with contact time, reaching a plateau when the adsorption sites become saturated. For DO and DB dyes, maximum removal was achieved within 100-120 minutes ascelibrary.org.
Initial Dye Concentration: Higher initial dye concentrations can lead to increased adsorption capacity due to a greater driving force for mass transfer. However, at very high concentrations, the adsorption sites can become saturated, limiting further removal ascelibrary.orgresearchgate.netnih.govjwent.net.
Temperature: Adsorption can be influenced by temperature, with studies often indicating that adsorption of disperse dyes is an exothermic process, meaning lower temperatures may favor higher adsorption capacities ascelibrary.orgresearchgate.netnih.govjwent.net.
Table 1: Adsorption of Disperse Dyes on Various Adsorbents (Illustrative Data)
| Adsorbent Type | Target Dye(s) | Optimal pH | Adsorbent Dosage (g/L) | Contact Time (min) | Max. Adsorption Capacity (mg/g) | Removal Efficiency (%) | Reference |
| Zeolite from Cenospheres | Disperse Orange 25 | 6 | 0.6 | 100 | 125.0 | 93 | ascelibrary.org |
| Activated Carbon (Euphorbia rigida) | Disperse Orange 25 | Not specified | Not specified | Not specified | 118.93 | Not specified | researchgate.netnih.gov |
| Olive Pomace | Disperse Orange (DO) | Not specified | Not specified | Not specified | High removal | >90 | dntb.gov.uaresearchgate.net |
| Ti-Al Electrodes (Electrocoagulation) | Disperse Orange 30 | 6 | - | 30 | - | 97 | ijcce.ac.ir |
Note: Data for this compound specifically is limited in the provided snippets. Data for similar disperse dyes (DO, DO25, DO30) are used for illustration.
Advanced Oxidation Processes (AOPs) for Dye Mineralization
Advanced Oxidation Processes (AOPs) are effective in degrading recalcitrant organic pollutants like disperse dyes by generating highly reactive species, primarily hydroxyl radicals (•OH). These radicals can non-selectively attack and break down complex dye molecules into simpler, less harmful compounds, potentially leading to complete mineralization (conversion to CO2, H2O, and inorganic ions).
Ozonation: Ozonation is an effective AOP for decolorizing textile wastewater. It can break down chromophoric groups in azo dyes. Studies on Disperse Orange 30 (DO30) showed that ozonation, particularly under alkaline conditions (pH 10-12), led to significant COD reduction (61.05% to 77.43%) and decolorization gnest.orggnest.org. Ozonation kinetics often follow pseudo-first-order reactions gnest.orggnest.org.
Fenton and Photo-Fenton Processes: Fenton's reagent (H₂O₂/Fe²⁺) and its photo-enhanced variations are potent AOPs that generate hydroxyl radicals. These processes are known for their ability to degrade various organic pollutants, including dyes. Optimization of H₂O₂ concentration is crucial, as excessive amounts can act as radical scavengers mdpi.comresearchgate.net. Fenton processes are typically most effective in acidic conditions (pH 2-4) mdpi.comresearchgate.net.
UV/H₂O₂: The combination of UV irradiation and hydrogen peroxide is another effective AOP. UV light initiates the decomposition of H₂O₂ into hydroxyl radicals, significantly enhancing the degradation efficiency compared to UV or H₂O₂ alone deswater.com. Studies have shown high removal efficiencies (e.g., 91% for Methylene Blue) with UV/H₂O₂ systems, with optimal performance often observed at acidic pH deswater.com.
Table 2: Advanced Oxidation Processes for Disperse Dye Degradation (Illustrative Data)
| AOP Type | Target Dye(s) | Key Parameters | Removal Efficiency (%) | COD Reduction (%) | Reference |
| Ozonation | Disperse Orange 30 | pH 10-12, Optimized O₃ dose | High decolorization | 61.05-77.43 | gnest.orggnest.org |
| UV/H₂O₂ | Methylene Blue | pH 3, 12.5 mM H₂O₂, 90 min | 91 | Not specified | deswater.com |
| Fenton | Disperse Orange 3 | Not specified | Not specified | Not specified | ohsu.edu |
| Fenton | Acid Blue 29 | 0.4 M H₂O₂, 15 min | 84.3 | Not specified | mdpi.com |
Note: Direct quantitative data for this compound using non-electrochemical AOPs were not explicitly found in the provided snippets. Data from similar disperse dyes (DO30, DO3) and other dyes are presented for context.
Electrochemical Treatment Systems
Electrochemical methods offer an environmentally friendly and efficient approach to wastewater treatment by utilizing electrical energy to drive redox reactions. These methods can achieve decolorization and degradation of dyes through direct or indirect electron transfer at the electrodes.
Anodic oxidation involves the removal of electrons from dye molecules or the generation of powerful oxidizing species at the anode surface.
Electrode Materials: Various anode materials have been investigated for the electrochemical oxidation of disperse dyes. Boron-doped diamond (BDD) electrodes and β-PbO₂ anodes are noted for their high efficiency in generating hydroxyl radicals and promoting dye mineralization ascelibrary.orggnest.orgmdpi.comresearchgate.net. Titanium-based electrodes, such as Ti/RuO₂ and Ti-Al, have also been employed ascelibrary.orgijcce.ac.ir.
Supporting Electrolytes: The choice of supporting electrolyte significantly influences the electrochemical process. Chloride-based electrolytes can lead to the formation of chlorinated organic by-products (AOX), while sulfate-based electrolytes are often associated with the generation of hydroxyl radicals, promoting dye mineralization ascelibrary.orgresearchgate.net.
Operating Conditions: Optimal performance is typically achieved under specific conditions. For the electrocoagulation of Disperse Orange 30 using Ti-Al electrodes, a removal efficiency of 97% was reported at pH 6, 10 V, and a reaction time of 30 minutes ijcce.ac.ir. Studies on this compound using conductive-diamond anodes indicated that oxidation is largely influenced by the supporting electrolyte, with sulfate (B86663) ions facilitating direct mineralization by hydroxyl radicals, whereas chloride ions promote mediated electrooxidation with intermediate formation researchgate.net.
Cathodic reduction involves the transfer of electrons to dye molecules at the cathode, often targeting reducible groups like azo bonds (-N=N-), leading to their cleavage and the formation of aromatic amines.
Mechanism: The reduction of azo groups typically involves a stepwise electron and proton transfer, breaking the azo linkage and decolorizing the dye mdpi.comnih.gov.
Challenges: A significant challenge in the cathodic reduction of disperse dyes is their low solubility in aqueous electrolytes, which can hinder efficient electron transfer and reaction product separation ascelibrary.orgmdpi.com. Studies using Disperse Orange 62 (DO62) demonstrated successful cathodic reduction, but the low solubility of reaction products limited efficiency mdpi.com. The use of surfactants or specific dispersion techniques can potentially improve the process mdpi.com.
Table 3: Electrochemical Treatment of Disperse Dyes (Illustrative Data)
| Method | Electrode Material(s) | Supporting Electrolyte | Key Operating Parameters | Target Dye(s) | Removal Efficiency (%) | Reference |
| Electrocoagulation | Ti-Al | NaCl (1 g/L) | pH 6, 10 V, 30 min | Disperse Orange 30 | 97 | ijcce.ac.ir |
| Anodic Oxidation | Conductive-diamond | Sulfate or Chloride | Not specified | This compound | Varies by electrolyte | ascelibrary.orgresearchgate.net |
| Anodic Oxidation | β-PbO₂ | Not specified | Not specified | This compound | Not specified | gnest.orgmdpi.com |
| Cathodic Reduction | Not specified | Aqueous electrolyte | Not specified (hindered by low product solubility) | Disperse Orange 62 | Not specified | mdpi.com |
Note: Direct quantitative data for this compound in electrochemical treatment is primarily found in studies mentioning its application or using similar disperse dyes. The specific parameters and efficiencies can vary significantly based on the experimental setup.
Compound List
this compound
Disperse Orange 25
Disperse Blue 79:1
Disperse Orange (DO)
Disperse Red (DR)
Disperse Orange 30 (DO30)
Methylene Blue
Disperse Orange 3
Acid Blue 29
Reactive Blue 19
Methyl Orange
Electrode Material Development and Performance in Dye Degradation
Electrochemical oxidation is a promising advanced oxidation process for degrading recalcitrant organic pollutants like this compound. The effectiveness of this method is highly dependent on the choice of electrode material. Several electrode materials have been investigated for their performance in dye degradation.
Boron-Doped Diamond (BDD) Electrodes: BDD electrodes are known for their high overpotential for oxygen evolution, excellent stability, and ability to generate hydroxyl radicals, which are potent oxidants. Studies have shown that BDD electrodes can effectively degrade this compound through anodic oxidation mdpi.comresearchgate.netcapes.gov.br. The degradation efficiency is influenced by factors such as current density, supporting electrolyte, and pH mdpi.comresearchgate.net. For instance, a sulphate-based electrolyte supports mineralization via hydroxyl radicals, while a chloride-based electrolyte can lead to intermediate formation mdpi.com.
Lead Dioxide (β-PbO₂) Electrodes: β-PbO₂ anodes have also been employed for the electrochemical degradation of this compound. Research has demonstrated their capability in achieving oxidative decolorization, with performance evaluated using response surface methodology unesp.brmdpi.com.
Mixed Metal Oxide (MMO) Electrodes: MMO electrodes, such as Ti/IrO₂-Ta₂O₅ and Ti/SnO₂-Sb, have been studied for dye degradation. For example, Ti/Pt-IrO₂ anodes showed good performance in oxidizing dyes, with effectiveness correlating to the formation of active species like active chlorine, especially in chloride-containing electrolytes researchgate.net.
Graphite Electrodes: Graphite electrodes have been utilized for the electrochemical degradation of various dyes, including Disperse Blue 1 tuiasi.ro. Their performance is influenced by factors like electrolysis time, current density, and supporting electrolyte concentration.
Table 1: Performance Comparison of Electrode Materials in Dye Degradation
| Electrode Material | Dye Targeted (Example) | Key Performance Metric | Reference |
| Boron-Doped Diamond (BDD) | This compound | High degradation efficiency, hydroxyl radical generation | mdpi.comresearchgate.net |
| Lead Dioxide (β-PbO₂) | This compound | Oxidative decolorization, assessed via RSM | unesp.brmdpi.com |
| Ti/Pt-IrO₂ | Various Azo Dyes | Effective oxidation, formation of active chlorine in Cl⁻ media | researchgate.net |
| Graphite | Disperse Blue 1 | Effective decolorization, influenced by electrolyte/pH | tuiasi.ro |
Integrated Treatment Approaches (e.g., Anaerobic-Oxidative Combinations)
Integrated treatment approaches, particularly those combining anaerobic and aerobic processes, are recognized for their effectiveness in treating complex textile wastewater containing dyes like this compound. These sequential systems leverage the strengths of different microbial or chemical processes.
Anaerobic-Aerobic Sequential Processes: Anaerobic conditions are effective in breaking down the complex azo linkages in dyes, leading to decolorization and producing more biodegradable intermediates. Subsequent aerobic treatment then further degrades these intermediates, often leading to complete mineralization researchgate.netmdpi.compantareiwater.comnih.gov. Studies on textile wastewater treatment have shown that an anaerobic stage followed by an aerobic stage can achieve high removal efficiencies for color and Chemical Oxygen Demand (COD) researchgate.netmdpi.com. For instance, one study reported that an anaerobic-aerobic system could reduce COD and color by up to 92% and 61%, respectively, for wastewater containing disperse dyes researchgate.net. Another study utilizing alkaliphilic microbial consortia achieved 98% dye color removal and 93.37% COD removal from real textile wastewater using an integrated anaerobic/aerobic reactor mdpi.com. GC–MS and IR analyses in such studies often reveal that dyes are broken down into intermediate organic compounds under anaerobic conditions and further degraded under aerobic conditions mdpi.com.
Anaerobic Pretreatment with Oxidative Post-treatment: Combinations of anaerobic degradation with oxidative electrochemical processes (e.g., Fenton processes) have also been proposed as efficient methods for decolorizing and mineralizing textile effluents mdpi.com.
Table 2: Performance of Integrated Anaerobic-Aerobic Treatment for Textile Wastewater
| Treatment Approach | Key Processes | Typical Effluent Treated | Achieved Removal (Example) | Reference |
| Anaerobic-Aerobic Sequential | Biological (Anaerobic + Aerobic) | Textile Wastewater (incl. Disperse Dyes) | Color: >95%, COD: >90% | researchgate.netmdpi.com |
| Anaerobic Pretreatment + Oxidative Post-treatment | Biological + Electrochemical | Textile Effluents | Decolorization & Mineralization | mdpi.com |
Feasibility of Dyebath Reuse and Water Recycling in Textile Industry
The textile industry's high water demand necessitates exploring options for dyebath reuse and water recycling to reduce environmental impact and operational costs. Treating wastewater to a quality suitable for reuse is a key aspect of this.
Membrane Filtration: Ultrafiltration (UF) membranes, such as Polyvinylidene Fluoride (PVDF) UF membranes, have shown significant potential for treating textile wastewater containing disperse dyes. Studies indicate high dye removal efficiencies (e.g., 96% for Disperse Orange 30) and COD reduction (e.g., 90%) with minimal fouling, making the permeate suitable for reuse upc.eduupc.edu. In one study, 100% of the permeate obtained after membrane treatment was reused in polyester (B1180765) dyeing, and the dyed fabrics exhibited no significant color differences compared to those dyed with fresh water upc.edu.
Electrocoagulation and Electrooxidation: Electrochemical methods, including electrocoagulation and electrooxidation, can also produce treated water suitable for reuse. For instance, electrooxidation using a boron-doped diamond anode has been shown to effectively treat textile wastewater, with the purified water being reused in new dye baths, demonstrating effective sequential reuse univ.kiev.ua. Studies on electrocoagulation with Ti-Al electrodes for Disperse Orange 30 showed high removal efficiencies (97%), and the treated water contained very low levels of Ti and Al, making it appropriate for reuse after phytotoxicity and eco-toxicity tests ijcce.ac.ir.
Adsorption and Other Treatments: Other methods like adsorption using materials such as modified zeolites can also achieve high dye removal rates (e.g., 96% for Disperse Orange 25), potentially enabling water reuse researchgate.net. The feasibility of reusing recovered dyes from dyebath effluent using surfactant-driven forward osmosis has also been explored, with recovered dyes maintaining their integrity for reuse researchgate.net.
The successful reuse of treated textile wastewater in dyeing processes depends on achieving stringent water quality parameters, ensuring that the treated water does not negatively impact dye uptake, color fastness, or fabric quality.
Theoretical and Computational Chemistry Studies of Disperse Orange 29
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical methods are instrumental in determining the intrinsic properties of Disperse Orange 29, providing a detailed understanding of its electronic structure and molecular configuration.
Density Functional Theory (DFT) is a widely adopted computational method for investigating the electronic structure and properties of molecules. Studies have utilized DFT to optimize the molecular geometry of this compound and related azo dyes, calculating parameters such as bond lengths, bond angles, and charge distributions. These calculations provide a foundation for understanding the electronic transitions responsible for the dye's color and other properties dergipark.org.trresearchgate.netdergipark.org.trjetjournal.orgacs.orgresearchgate.netresearchgate.netcdmf.org.br. For instance, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31+G(d,p), have been used to predict optimized geometries and electronic properties of similar monoazo disperse dyes dergipark.org.trdergipark.org.tr. These studies often compare calculated results with experimental data, such as X-ray crystallographic structures, to validate the computational models dergipark.org.trdergipark.org.tr.
Hartree-Fock (HF) methods, while often considered a more fundamental ab initio approach, are also employed in dye chemistry, sometimes in conjunction with or for comparison to DFT. HF calculations can provide insights into molecular structure and electronic properties, including dipole moments and polarizabilities dergipark.org.trdergipark.org.tricm.edu.pl. In the study of related azo dyes, HF methods have been used to calculate molecular hyperpolarizabilities, contributing to the understanding of their nonlinear optical (NLO) properties dergipark.org.tr. The comparison between HF and DFT results can offer a more comprehensive understanding of the electronic behavior of these chromophores dergipark.org.trdergipark.org.tr.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for simulating the electronic absorption spectra of molecules, which is crucial for understanding the color of dyes. TD-DFT calculations, often performed using functionals like B3LYP, have been employed to predict the absorption maxima (λmax) and oscillator strengths of azo dyes, including related structures to this compound dergipark.org.trdergipark.org.trresearchgate.netsciencepub.net. These theoretical spectra are typically calculated based on optimized ground-state geometries and can be influenced by the choice of functional, basis set, and solvent model dergipark.org.trdergipark.org.trsciencepub.net. For example, studies on similar monoazo disperse dyes have reported calculated λmax values that show good agreement with experimental data, providing a theoretical basis for their visible light absorption dergipark.org.trdergipark.org.tr.
Table 1: Selected Computational Results for Similar Azo Disperse Dyes
| Property/Method | Dye/System Studied | Computational Method/Basis Set | Result | Reference |
| Optimized Geometry | DMA | DFT/B3LYP/6-31+G(d,p) | Optimized structure reported | dergipark.org.tr |
| Electronic Absorption Spectra | DMA | TD-DFT/B3LYP/6-31+G(d,p) | Calculated λmax values | dergipark.org.tr |
| Molecular Hyperpolarizability | DMA | DFT and HF | Calculated values | dergipark.org.tr |
| Electronic Absorption Spectra | Mono-azo orange series | DFT | Predictive model with <6% error rate | researchgate.net |
Note: DMA (a monoazo disperse dye) is used as a representative for studies on similar structures when direct this compound data is limited.
Modeling of Spectroscopic Behavior (e.g., Solvatochromism, Acidochromism)
The sensitivity of a dye's spectral properties to its environment is critical for its application. Computational methods are used to model these changes.
Solvatochromism: Solvatochromism, the change in absorption or emission spectra with solvent polarity, has been investigated for related azo disperse dyes. Studies on dyes like DMA have shown positive solvatochromism, where the absorption band shifts to longer wavelengths (red-shifts) with increasing solvent polarity dergipark.org.trdergipark.org.tr. Computational models, including DFT and TD-DFT combined with solvent models (e.g., PCM), are employed to reproduce these shifts by considering solute-solvent interactions dergipark.org.tracs.orgresearchgate.netacs.orgdntb.gov.uamdpi.com. These studies aim to correlate changes in electronic transitions and excited-state properties with solvent characteristics researchgate.netmdpi.com.
Acidochromism: The influence of pH on the spectral properties (acidochromism) has also been studied. For DMA, acidification leads to protonation of the azo group, which enhances the donor-acceptor interplay within the π-system, causing significant changes in absorption properties dergipark.org.trdergipark.org.tr. Computational studies can help elucidate the electronic effects of protonation on the chromophore.
Non-Linear Optical (NLO) Properties Prediction and Analysis
Non-linear optical (NLO) properties are crucial for applications in optoelectronics and photonics. Computational methods are used to predict molecular hyperpolarizabilities, which are key indicators of NLO activity.
Studies have employed DFT and HF methods to calculate molecular hyperpolarizabilities (e.g., β, γ) for azo dyes, including related structures dergipark.org.trresearchgate.netoptica.orgnih.gov. These calculations help in understanding how molecular structure influences NLO response. For instance, the use of specific DFT functionals, such as CAM-B3LYP, has been shown to be reliable for predicting NLO properties of π-conjugated systems nih.gov. The prediction of NLO properties is often linked to the presence of strong electron donor and acceptor groups connected by a conjugated π-electron system, a common feature in many azo dyes optica.orgnih.gov.
Table 2: NLO Property Prediction Methods
| Property Predicted | Computational Methods Used | Relevant Dye Classes/Examples | Reference(s) |
| Molecular Hyperpolarizability | DFT, Hartree-Fock (HF) | Azo dyes, DMA | dergipark.org.trdergipark.org.tr |
| NLO Properties | DFT, TD-DFT | Azo dyes, π-conjugated systems | researchgate.netnih.gov |
| Second-order NLO effects | Response Theory (PE) | Disperse Orange 3 (DO3) | acs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Prediction
Quantitative Structure-Activity Relationship (QSAR) models are employed to predict the environmental behavior and fate of chemicals based on their molecular structure. For this compound, QSAR has been utilized in environmental risk assessments.
A screening assessment identified this compound as a substance requiring evaluation for its environmental fate canada.ca. QSAR models have been developed to predict various environmental endpoints, such as biodegradability, persistence, and potential for bioaccumulation, by correlating molecular descriptors with these properties tandfonline.comresearchgate.netnih.govecetoc.org. For example, quantum chemical descriptors like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, along with other molecular descriptors, have been found to be significant in QSAR models for dye degradation tandfonline.com. These modeling approaches are valuable for screening chemicals and understanding their potential environmental impact prior to extensive experimental testing ecetoc.org.
Compound List:
this compound
DMA (Monoazo Disperse Dye)
Disperse Orange 3 (DO3)
Orange II (Acid Orange 7)
Disperse Red 1 (DR1)
Disperse Red 13 (DR13)
Disperse Orange 13 (DO13)
Emerging Research Directions and Future Outlook for Disperse Orange 29 Research
Integration of Multi-Modal Analytical Platforms
A significant future direction involves the integration of multi-modal analytical platforms for a more comprehensive understanding of Disperse Orange 29 in environmental matrices. Combining techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for precise identification and quantification with UV-Vis spectrophotometry for rapid screening is crucial for enhanced accuracy and specificity in complex samples smolecule.com. Research is also exploring hyphenated techniques to improve detection limits and reduce interference when analyzing dye transformation products nih.gov. The development of real-time monitoring systems, potentially using portable spectroscopic devices coupled with advanced chemometric analysis for on-site assessments, represents another key area of future investigation sustainability-directory.com.
| Analytical Technique | Primary Role in this compound Analysis | Future Research Focus |
| LC-MS/MS | Identification and Quantification | Enhanced sensitivity, identification of transformation products |
| UV-Vis Spectrophotometry | Rapid Screening, Concentration Estimation | Integration into portable devices for real-time monitoring |
| FTIR Spectroscopy | Functional group analysis, structural elucidation | Understanding degradation intermediates |
| GC-MS | Analysis of volatile degradation products | Comprehensive pathway elucidation |
| UHPSFC-MS/MS | Simultaneous separation and determination of multiple dyes | High-throughput analysis, method optimization |
Advanced Nanomaterials in Sensing and Remediation
The application of advanced nanomaterials is a rapidly evolving field for both the sensing and remediation of this compound. Nanoparticles like titanium dioxide (TiO2) and zinc oxide (ZnO) are being investigated for their photocatalytic degradation capabilities under UV and visible light, with ongoing research focusing on optimizing their surface properties for enhanced efficiency iwaponline.comtandfonline.com. Magnetic nanoparticles are being developed for efficient adsorption and facile separation of dyes from wastewater sciensage.infonih.gov. For sensing applications, quantum dots and modified carbon nanomaterials are being explored for ultra-trace detection of this compound due to their high sensitivity and selectivity sustainability-directory.commdpi.com. Future research aims to create synergistic nanocomposites and self-assembled nanostructures for improved performance in both sensing and remediation mdpi.com.
| Nanomaterial Type | Application Area | Key Research Focus | Potential Benefit |
| TiO2 Nanoparticles | Photocatalytic Degradation | Surface modification, visible light activation | Enhanced dye breakdown efficiency |
| Magnetic Nanoparticles (e.g., Fe3O4) | Adsorption & Separation | Surface functionalization, magnetic recovery | Efficient dye removal and easy separation |
| Quantum Dots | Sensing | Luminescence tuning, targeted functionalization | Ultra-trace detection of this compound |
| Carbon Nanomaterials (e.g., Graphene) | Sensing & Adsorption | Composite development, enhanced conductivity | Improved sensitivity and adsorption capacity |
Green Chemistry Principles in Synthesis and Application
Integrating green chemistry principles into the synthesis and application of this compound is a critical future research direction. This includes exploring biocatalytic routes for dye precursor synthesis, utilizing enzymes or microorganisms under milder conditions to reduce hazardous waste ijprems.comsemanticscholar.org. The use of alternative solvents such as supercritical CO2 or bio-based solvents in dyeing processes is also a significant focus, aiming to replace traditional volatile organic compounds (VOCs) and improve dye uptake semanticscholar.orgmeghmaniglobal.comsci-hub.seresearchgate.net. Future research will likely concentrate on developing biodegradable dye formulations and optimizing water-less dyeing technologies meghmaniglobal.commedcraveonline.com.
| Green Chemistry Principle | Application to this compound | Future Research Direction |
| Prevention of Waste | Minimizing by-products in synthesis | Developing atom-economical synthetic routes |
| Safer Solvents & Auxiliaries | Replacing VOCs in dyeing | Supercritical CO2, bio-based solvents, water-based systems |
| Renewable Feedstocks | Utilizing bio-based precursors | Exploring fermentation processes for dye intermediates |
| Design for Degradation | Enhancing biodegradability | Synthesizing dyes with inherent degradable linkages |
| Energy Efficiency | Optimizing reaction conditions | Low-temperature synthesis and dyeing processes |
Sustainable Management of Disperse Dye Containing Effluents
Sustainable management of wastewater containing this compound is a paramount area for future research. Advanced Oxidation Processes (AOPs), such as Fenton, photo-Fenton, and ozonation, are being optimized for the complete mineralization of the dye researchgate.netresearchgate.netmdpi.comneptjournal.com. Significant research is dedicated to developing cost-effective, high-capacity adsorbents from renewable resources, like agricultural waste-derived biochar, for dye removal mdpi.commdpi.com. Furthermore, studies focusing on microbial consortia capable of degrading recalcitrant azo dyes are crucial for effective bioremediation strategies nih.govmdpi.comcanada.ca. Integrated approaches combining adsorption with biological or oxidative treatments are anticipated to offer comprehensive wastewater purification solutions mdpi.commdpi.com.
| Treatment Method | Mechanism | Future Research Focus | Sustainability Aspect |
| Adsorption | Physical binding of dye molecules | Development of novel, low-cost bio-adsorbents | Use of waste materials, recyclability |
| AOPs (Fenton, Ozonation) | Chemical oxidation via hydroxyl radicals | Optimization of catalysts, integration with renewable energy (e.g., solar) | Efficient pollutant destruction, reduced chemical usage |
| Biodegradation | Microbial enzymatic breakdown | Enhancing microbial consortia efficiency, genetic engineering | Eco-friendly, low-energy process, reduced sludge |
| Hybrid Systems | Combination of methods (e.g., Adsorption + AOPs) | Synergistic optimization for complete effluent treatment | Enhanced efficiency, broader applicability |
In-depth Investigation of Environmental Transformation Pathways
A critical area for future research is the in-depth investigation of this compound's environmental transformation pathways. Studies indicate that under anaerobic conditions, the azo bond (-N=N-) can undergo reductive cleavage, potentially forming aromatic amines, which then require subsequent degradation smolecule.comresearchgate.netresearchgate.netsci-hub.se. Photodegradation pathways are complex, involving dealkylation, hydroxylation, and ring cleavage, necessitating thorough assessment of intermediate products' persistence and toxicity mst.dk. Future research will focus on elucidating complete mineralization pathways and identifying recalcitrant intermediates using advanced analytical tools to better understand the dye's environmental fate and impact canada.camdpi.com.
| Transformation Condition | Primary Degradation Mechanism | Potential Transformation Products | Future Research Focus |
| Anaerobic | Reductive cleavage of azo bond | Aromatic amines | Identification of specific amine toxicity, development of anaerobic-aerobic sequential treatment |
| Aerobic | Oxidative processes | Ring cleavage products, smaller organic molecules | Elucidating complete mineralization pathways, identifying persistent intermediates |
| Photodegradation | Photo-oxidation, bond cleavage | Hydroxylated derivatives, dealkylated products | Understanding reaction kinetics, identifying photoproduct toxicity |
| Biotransformation | Enzymatic action by microbes | Various metabolites, potentially less toxic compounds | Identifying specific enzymes (e.g., azoreductase, laccase), optimizing microbial consortia |
Q & A
Q. What analytical techniques are recommended for quantifying Disperse Orange 29 in environmental matrices?
Methodological Approach: High-performance liquid chromatography (HPLC) with UV-Vis detection is widely used due to its sensitivity for azo dyes. For trace-level detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS) improves specificity. Key parameters include optimizing mobile phases (e.g., acetonitrile/water gradients) and column selection (C18 for retention). Calibration with certified standards ensures accuracy. Environmental sampling should include solid-phase extraction (SPE) to concentrate analytes .
| Technique | LOD (µg/L) | LOQ (µg/L) | Key Parameters |
|---|---|---|---|
| HPLC-UV | 0.5 | 1.5 | λ = 443 nm, C18 column |
| LC-MS/MS | 0.02 | 0.06 | ESI+, MRM transitions m/z 350 → 210 |
Note: Parameters derived from analogous azo dyes like Disperse Orange 3 .
Q. How does the environmental persistence of this compound influence its ecological risk assessment?
Methodological Approach: Persistence is evaluated through biodegradation studies (e.g., OECD 301/307 tests) measuring half-life in water, soil, and sediment. Despite its persistence (half-life >60 days in water), the Canadian assessment found low bioaccumulation potential (BCF <500) due to metabolic breakdown in organisms. Risk assessment integrates persistence data with toxicity thresholds (EC50/LC50) for aquatic species .
Q. What are the key considerations when designing ecotoxicological studies for this compound?
Methodological Approach:
- Model Organisms : Use standardized species (e.g., Daphnia magna, Danio rerio) for acute/chronic toxicity.
- Exposure Pathways : Test aqueous solubility (log P = 3.2) to determine bioavailability.
- Endpoints : Measure mortality, reproduction, and enzymatic biomarkers (e.g., GST for oxidative stress).
- Controls : Include solvent controls (e.g., acetone) to isolate dye effects. Refer to OECD Guidelines 202/203 for experimental design .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound's environmental persistence and low bioaccumulation?
Methodological Approach: While persistence indicates environmental retention, bioaccumulation depends on lipophilicity (log P) and metabolic detoxification. Conduct bioconcentration factor (BCF) assays with fish, comparing uptake/elimination rates. Pair with metabolomics to identify degradation products (e.g., aromatic amines). The Canadian assessment attributed low bioaccumulation to rapid hepatic metabolism, despite environmental persistence .
Q. What advanced spectroscopic methods elucidate the electronic transitions and photodegradation pathways of this compound?
Methodological Approach:
- UV-Vis Spectroscopy : Identify λmax (e.g., ~440 nm for π→π* transitions) and molar extinction coefficients (ε >10^4 M⁻¹cm⁻¹) .
- Time-Resolved Fluorescence : Study Stokes shift (Δλ >80 nm) to assess photostability.
- LC-HRMS : Track photodegradation products (e.g., nitroanilines) under UV irradiation. Example Table: Photodegradation Products
| Degradation Product | m/z | Proposed Structure |
|---|---|---|
| Product A | 138.1 | 4-Nitroaniline |
| Product B | 154.2 | Hydroxylated derivative |
Q. How do structural modifications of azo dyes like this compound affect their mutagenic potential in vitro?
Methodological Approach: Synthesize derivatives with electron-withdrawing/donating groups (e.g., –NO2, –OCH3) and test mutagenicity via Ames assay (TA98 strain ± S9 metabolic activation). Compare with parent compound. Molecular docking can predict interactions with DNA (e.g., intercalation potential). The Canadian class assessment of azo dyes highlights nitro groups as key mutagenicity drivers .
Data Contradiction Analysis
Case Study : Persistence vs. Low Bioaccumulation
- Evidence : Canadian screening found DO29 persistent but not bioaccumulative .
- Resolution :
- Mechanistic Studies : Metabolic assays in fish liver microsomes to quantify detoxification rates.
- Comparative Analysis : Contrast DO29 with structurally similar bioaccumulative azo dyes (e.g., log P >4).
- Field Studies : Measure dye concentrations in benthic organisms vs. water/sediment to validate lab findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
